Product packaging for 1H-pyrazol-1-yl(thiophen-2-yl)methanone(Cat. No.:)

1H-pyrazol-1-yl(thiophen-2-yl)methanone

Cat. No.: B11095510
M. Wt: 178.21 g/mol
InChI Key: XFVPOIDJXOOSMT-UHFFFAOYSA-N
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Description

1H-pyrazol-1-yl(thiophen-2-yl)methanone (CAS: See SDS

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2OS B11095510 1H-pyrazol-1-yl(thiophen-2-yl)methanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2OS

Molecular Weight

178.21 g/mol

IUPAC Name

pyrazol-1-yl(thiophen-2-yl)methanone

InChI

InChI=1S/C8H6N2OS/c11-8(7-3-1-6-12-7)10-5-2-4-9-10/h1-6H

InChI Key

XFVPOIDJXOOSMT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C(=O)C2=CC=CS2

Origin of Product

United States

Synthetic Methodologies for 1h Pyrazol 1 Yl Thiophen 2 Yl Methanone and Its Derivatives

Retrosynthetic Analysis of the 1H-pyrazol-1-yl(thiophen-2-yl)methanone Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.com For the this compound scaffold, the most logical and common disconnection occurs at the amide bond (C-N bond) between the pyrazole (B372694) nitrogen and the carbonyl carbon.

This primary disconnection leads to two key synthons: a pyrazole anion (or neutral pyrazole) and a thiophene-2-carbonyl electrophile. These synthons correspond to readily accessible starting materials: 1H-pyrazole and an activated derivative of thiophene-2-carboxylic acid, such as thiophene-2-carbonyl chloride or the carboxylic acid itself, which would require a coupling agent for the reaction.

A secondary, less common retrosynthetic disconnection can be envisioned at the C-C bond between the thiophene (B33073) ring and the carbonyl group. This approach would involve a thiophenyl nucleophile (e.g., 2-lithiothiophene or a 2-thienyl Grignard reagent) and a pyrazole-1-carbonyl electrophile (e.g., pyrazole-1-carbonyl chloride). While feasible, this route is often more challenging due to the potential for side reactions and the stability of the required reagents.

Classical Synthetic Routes to this compound

Classical synthetic methods provide foundational and reliable pathways to construct the target molecule, primarily focusing on the formation of the key amide linkage.

Acylation Reactions Involving Thiophene Derivatives

The acylation of thiophene, a well-established reaction in organic chemistry, can theoretically be applied to the synthesis of this scaffold. google.com This approach would involve a Friedel-Crafts-type reaction where the thiophene ring acts as a nucleophile, attacking a pyrazole-based acylating agent.

The proposed acylating agent would be pyrazole-1-carbonyl chloride. The reaction would typically require a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), to activate the acyl chloride for the electrophilic aromatic substitution on the thiophene ring. google.com However, this method can be limited by the stability of the pyrazole ring under strong Lewis acid conditions and potential regioselectivity issues on substituted thiophenes.

Amidation Strategies with Pyrazole Precursors

The most direct and widely employed method for synthesizing this compound and its derivatives is through amidation. This strategy involves forming the amide bond by reacting a pyrazole precursor with an activated thiophene-2-carboxylic acid derivative.

Several methods can be used to activate the carboxylic acid for reaction with the N-H bond of pyrazole:

Use of Thionyl Chloride (SOCl₂): Thiophene-2-carboxylic acid can be converted to the more reactive thiophene-2-carbonyl chloride by treatment with thionyl chloride. The resulting acyl chloride reacts readily with 1H-pyrazole, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Peptide Coupling Reagents: Standard peptide coupling agents can be used to facilitate the amide bond formation directly from thiophene-2-carboxylic acid and pyrazole. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) are effective. researchgate.net

Oxidative Amidation: A greener approach involves the oxidative amidation of an aldehyde with pyrazole. For instance, an aldehyde can be reacted with pyrazole in the presence of an oxoammonium salt oxidant, which facilitates the direct formation of the N-acyl pyrazole derivative. mdpi.com This method can be performed under solvent-free conditions and without an added base. mdpi.com

Studies have demonstrated the synthesis of pyrazole-thiophene amides using various methodologies. For example, 5-bromothiophene-2-carboxylic acid has been successfully reacted with substituted pyrazole amines to form the corresponding amide linkage. cabidigitallibrary.orgmdpi.com

Starting Material 1Starting Material 2Reagents/ConditionsProductYieldReference
Thiophene-2-carboxylic acid1H-PyrazoleSOCl₂, PyridineThis compoundGoodGeneral Method
5-Bromothiophene-2-carboxylic acidtert-Butyl-3-amino-5-methylpyrazole-1-carboxylateTiCl₄, Pyridine5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide48% mdpi.com
3,5-di-tert-butylbenzaldehydePyrazole4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxoammonium nitrate, 54 °C(3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone86% mdpi.com

Multi-Component Reaction Approaches for Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient pathway to complex molecules. nih.govmdpi.com While a direct one-pot MCR for this compound is not prominently described, MCR strategies are widely used to synthesize highly substituted pyrazole derivatives which could then be acylated. nih.govbeilstein-journals.org

For example, a one-pot, four-component reaction can be employed to synthesize complex pyrazole-containing systems. nih.gov A plausible MCR approach could involve the in-situ formation of a pyrazole ring from precursors like hydrazine (B178648), a 1,3-dicarbonyl compound, and another component, followed by an in-situ acylation with a thiophene-2-carbonyl derivative. Another strategy involves a three-component reaction of pyrazole carbaldehydes, secondary amines, and elemental sulfur to generate pyrazole-tethered thioamides, which are structurally related to the target compound. beilstein-journals.orgresearchgate.net

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry offers advanced catalytic methods that can improve efficiency, yield, and substrate scope.

Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)

Transition metal catalysis is a powerful tool, particularly for creating derivatives of the core scaffold. The Suzuki-Miyaura cross-coupling reaction, catalyzed by a Palladium(0) complex, has been effectively used to arylate brominated pyrazole-thiophene amide precursors. cabidigitallibrary.orgmdpi.com In this approach, a compound like 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide is reacted with various arylboronic acids in the presence of a palladium catalyst and a base to yield a library of arylated derivatives. cabidigitallibrary.org This highlights the utility of catalysis in the late-stage functionalization of the scaffold.

SubstrateCoupling PartnerCatalyst/Base/SolventProductYieldReference
5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamidePhenylboronic acidPd(PPh₃)₄ / K₃PO₄ / 1,4-DioxaneN-(5-methyl-1H-pyrazol-3-yl)-5-phenylthiophene-2-carboxamide66-81% (for various arylboronic acids) cabidigitallibrary.org

Furthermore, novel catalysts are being developed for related syntheses. For instance, HAp/ZnCl₂ nano-flakes have been used as a heterogeneous catalyst for the one-pot synthesis of 1H-pyrazole-1-carbothioamide derivatives, demonstrating the potential of advanced catalytic systems in constructing similar heterocyclic structures efficiently. biointerfaceresearch.com

Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Aqueous Media, Mechanochemistry)

The application of green chemistry principles to the synthesis of pyrazole derivatives aims to reduce environmental impact by minimizing waste and avoiding hazardous solvents. thieme-connect.com Recent advancements have focused on utilizing aqueous media, solvent-free conditions, and alternative energy sources like microwave irradiation.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Multi-component reactions (MCRs) in aqueous media have proven effective for synthesizing complex pyrazole structures. For instance, the synthesis of tetrasubstituted pyrazoles has been achieved in water using cetyltrimethylammonium bromide (CTAB) as a surfactant to facilitate the reaction of arylaldehydes, ethyl acetoacetate, and hydrazines. thieme-connect.com Similarly, heterogeneous catalysts like CeO2/SiO2 have been used for pyrazolone (B3327878) synthesis in water, demonstrating high yields and catalyst recyclability. thieme-connect.com These aqueous methods offer a promising route for the eco-friendly production of thiophene-containing pyrazoles.

Solvent-Free and Microwave-Assisted Synthesis: Eliminating solvents entirely represents a significant step towards greener synthesis. Solvent-free reactions, often accelerated by microwave (MW) irradiation, can lead to remarkably high yields in short reaction times. nih.gov This approach involves the reaction of neat reagents, sometimes on a solid support, to generate the desired pyrazole core. nih.gov For example, the cycloaddition of tosylhydrazones derived from α,β-unsaturated carbonyl compounds proceeds efficiently under solvent-free MW conditions to yield 3,5-disubstituted-1H-pyrazoles. nih.gov This strategy could be adapted for the synthesis of pyrazole-thiophene conjugates by starting with appropriate thiophene-containing precursors. semanticscholar.orgnih.gov Grinding, a mechanochemical technique, also enables the solvent-free synthesis of NH-pyrazoles, offering a simple and environmentally benign alternative to traditional methods. researchgate.net

MethodCatalyst/MediumKey FeaturesTypical YieldsReference
Aqueous SynthesisWater / CTABEnvironmentally friendly, one-pot synthesis of tetrasubstituted pyrazoles.High thieme-connect.com
Aqueous MCRWater / CeO2/SiO2Heterogeneous catalysis, high yields (85–92%) for pyrazolones.85-92% thieme-connect.com
Microwave-AssistedSolvent-FreeRapid reaction times, high yields, simplified work-up.High nih.gov
MechanochemistrySolvent-Free (Grinding)Simple, avoids harsh organic solvents and high temperatures.Good researchgate.net

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, including pyrazoles, offering significant advantages over traditional batch processing. researchgate.netnih.gov Its inherent benefits include enhanced safety, improved reproducibility, superior control over reaction parameters (temperature, pressure, stoichiometry), and straightforward scalability. nih.govgalchimia.com These features make it highly attractive for the industrial production of this compound and its derivatives.

Continuous-flow systems enable the synthesis of pyrazoles with significantly reduced reaction times. For example, a flow process for pyrazolopyrimidinone (B8486647) derivatives reduced the reaction time from 9 hours in batch to just 16 minutes under flow conditions, while maintaining similar yields. mdpi.com Another flow setup for pyrazole synthesis from vinylidene keto esters and hydrazine derivatives achieved good to very good yields (62–82%) with short residence times. mdpi.com

The scalability of flow synthesis is a key advantage. A two-stage flow process starting from acetophenones to produce substituted pyrazoles demonstrated a general, high-yielding method applicable to a wide range of substrates. galchimia.com Such systems can be run continuously for extended periods, allowing for the production of large quantities of the target compound without the need for large-scale reactors. This approach is particularly beneficial for managing exothermic reactions and handling hazardous intermediates safely. researchgate.net

Starting MaterialsFlow System TypeKey AdvantageYieldReference
Vinylidene keto esters & HydrazinesContinuous Flow ReactorGood yields (62-82%) with high regioselectivity.62-82% mdpi.com
Arylaldehydes & PyrazolesPacked-Bed Reactor (Sulphonated Graphene Oxide)Reaction time reduced from 9 hours to 16 minutes.80-85% mdpi.com
Acetophenones & DMADMF/HydrazineTandem Coil and Chip ReactorEfficient two-step process, scalable, high-yielding.High galchimia.com
Terminal Aryl Alkynes & Acyl ChloridesContinuous-Flow ProcessTransition metal-free synthesis of di- and trisubstituted pyrazoles.20-77% mdpi.com

Photoredox Catalysis and Electrosynthesis for C-C/C-N Bond Formation

Modern synthetic methods like photoredox catalysis and electrosynthesis offer sustainable and efficient pathways for forming the critical C-C and C-N bonds required for the construction of the this compound framework. virginia.edu These techniques operate under mild conditions and can provide access to novel reactivity.

Photoredox Catalysis: Visible-light photoredox catalysis utilizes light energy to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates that can participate in bond-forming reactions. virginia.edu This strategy has been applied to C-N bond formation, which is central to constructing the pyrazole ring. chemrxiv.org For instance, a photoredox-mediated methodology has been developed for stereoselective C-N bond formation by generating N-centered radicals from oxime-ester precursors. chemrxiv.org Such approaches could be adapted for the N-acylation or N-arylation step in the synthesis of the target molecule, providing a metal-free alternative to traditional cross-coupling reactions. The cleavage of C-S bonds in thioethers under visible-light irradiation to generate carbocations can also be harnessed for subsequent C-N bond formation. unipr.it

Electrosynthesis: Electrosynthesis uses electrical current to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. This technique has been successfully applied to the functionalization and synthesis of pyrazole derivatives. nih.gov For example, the electrochemical halogenation (chlorination, bromination) of pyrazoles at a platinum anode in aqueous solutions of sodium halides provides an efficient and ecologically attractive route to 4-halo-pyrazoles. researchgate.netresearchgate.netconsensus.app Furthermore, electrochemical methods have been developed for the oxidative aromatization of pyrazolines to pyrazoles, using sodium chloride as both a supporting electrolyte and a mediator. rsc.org This approach can even be performed on a multi-gram scale with excellent yields, highlighting its potential for practical synthesis. rsc.org

Optimization of Reaction Conditions and Process Parameters

Optimizing reaction parameters is essential for maximizing yield, purity, and efficiency in the synthesis of this compound. Key parameters include temperature, pressure, catalyst selection, and reactant stoichiometry.

Temperature and Pressure Effects on Reaction Efficacy

Temperature is a critical parameter that can significantly influence reaction rates, selectivity, and even the final product distribution. In the synthesis of pyrazole derivatives, temperature control can be used to favor one reaction pathway over another. A notable example is the temperature-controlled divergent synthesis of pyrazoles versus 1-tosyl-1H-pyrazoles from the same starting materials. nih.gov By simply adjusting the reaction temperature, either product could be obtained in high yield, demonstrating the profound effect of this parameter. nih.gov In many pyrazole syntheses, such as the Knorr cyclocondensation, heating is required to drive the reaction to completion. nih.gov In flow chemistry setups, precise temperature control allows for rapid optimization and the use of superheated solvents, which can dramatically accelerate reaction rates. galchimia.com

While many pyrazole syntheses are conducted at atmospheric pressure, elevated pressure can be advantageous, particularly in flow chemistry systems. High pressure allows solvents to be heated above their normal boiling points, enabling faster reactions and improved solubility of reagents.

Stoichiometry and Concentration Dependence

The ratio of reactants (stoichiometry) is a fundamental parameter that governs the outcome of a chemical reaction. In multi-step or multi-component reactions for pyrazole synthesis, controlling the stoichiometry is critical for minimizing side products and maximizing the yield of the desired product.

In a two-stage flow synthesis of pyrazoles, specific reactant ratios were essential for the process's success, with 2 equivalents of DMADMF used in the first step and 3 equivalents of hydrazine in the second. galchimia.com Kinetic studies using transient flow methods for the Knorr pyrazole synthesis have revealed a strong dependence of reaction rates on the initial reactant stoichiometry. rsc.org Interestingly, these studies suggest that varying the reactant ratio could be used to control the regioselectivity in the synthesis of unsymmetrical pyrazoles, an aspect not widely exploited previously. rsc.org The concentration of reactants also plays a role; while higher concentrations can increase reaction rates, they may also lead to solubility issues or an increase in side reactions. Therefore, optimizing both stoichiometry and concentration is a key aspect of process development.

Stereoselective Synthesis of Chiral Analogs of this compound

The generation of chiral analogs of this compound, where a stereocenter is introduced, necessitates precise control over the three-dimensional arrangement of atoms. This is achieved through stereoselective synthesis, primarily employing asymmetric catalysis and chiral auxiliary-based methods.

Asymmetric Catalysis for Enantioselective Production

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of this compound analogs, a chiral center could be introduced, for example, through the asymmetric reduction of a prochiral ketone or the enantioselective addition of a nucleophile to the thiophene or pyrazole ring.

Chiral metal complexes, such as those based on rhodium, ruthenium, or iridium, are often employed as catalysts in these transformations. For instance, the asymmetric hydrogenation of a precursor containing a C=C bond adjacent to the carbonyl group could establish a chiral center. Similarly, chiral phosphoric acids or bifunctional organocatalysts, like squaramides, can be used to catalyze asymmetric additions or domino reactions, yielding spirocyclic pyrazolinone derivatives with high enantioselectivity. rsc.orgresearchgate.net The choice of catalyst, solvent, and reaction conditions is critical for achieving high yields and stereoselectivity. mdpi.com

Table 1: Examples of Asymmetric Catalytic Strategies Applicable to the Synthesis of Chiral Pyrazole Analogs

Catalytic System Reaction Type Potential Application for Target Scaffold Expected Outcome
Chiral Phosphoric Acid / FeBr₃ Oxa-Nazarov Cyclization-Michael Addition Synthesis of chiral 3(2H)-furanones from conjugated diketones, which could be precursors to complex pyrazole analogs. rsc.org High diastereoselectivity (dr >95:5) and enantioselectivity (up to 96% ee). rsc.org
Squaramide-based Organocatalyst N,O-acetalization/aza-Michael Addition Construction of spirooxazolidines embedded with a pyrazolinone core. researchgate.net Generation of two stereocenters with high enantioselectivities (up to >99% ee). researchgate.net

Chiral Auxiliary Approaches

The use of chiral auxiliaries is a well-established method for stereoselective synthesis. researchgate.net A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.

For the synthesis of chiral analogs of this compound, a chiral auxiliary, such as a derivative of an amino acid or a terpene, could be attached to a precursor molecule. researchgate.netnih.gov For example, a chiral sulfinamide, like tert-butanesulfinamide, can be condensed with an aldehyde to form a chiral sulfinyl imine. Stereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary, yields a chiral amine which can then be further elaborated to form the final pyrazole derivative with high enantiomeric purity. nih.gov Evans oxazolidinones are another class of popular auxiliaries that can control the stereochemistry of alkylation and aldol (B89426) reactions on an attached acyl group.

Table 2: Chiral Auxiliary Strategies for Stereoselective Synthesis

Chiral Auxiliary Key Intermediate Reaction Type Application and Outcome
(R)- or (S)-tert-butanesulfinamide Chiral toluenesulfinyl imine Stereoselective addition of an organolithium reagent. nih.gov Synthesis of chiral amines which are precursors to pyrazole derivatives with a chiral center adjacent to the nitrogen atom; results in high enantiomeric excess (100% ee). nih.gov
Evans Oxazolidinones N-Acyl oxazolidinone Asymmetric alkylation, aldol reactions, Diels-Alder reactions. The auxiliary directs the stereoselective formation of new C-C bonds alpha to the carbonyl group. The auxiliary can be subsequently cleaved to yield chiral carboxylic acids or other functional groups.

Synthetic Accessibility and Derivatization Strategies for Libraries of this compound Analogs

The efficient synthesis of a large number of structurally diverse analogs, or a chemical library, is essential for drug discovery and materials science research. This is often achieved through parallel synthesis and combinatorial chemistry techniques, coupled with versatile scaffold decoration methods.

Parallel Synthesis and Combinatorial Chemistry Techniques

Parallel synthesis and combinatorial chemistry are high-throughput strategies for producing large libraries of related compounds simultaneously. nih.gov These techniques are particularly well-suited for exploring the structure-activity relationships of the this compound scaffold.

In a parallel synthesis approach, a common intermediate is subjected to a series of reactions in separate reaction vessels, with each vessel containing a different building block. acs.orgelsevierpure.com This allows for the rapid generation of a focused library of compounds where specific positions on the scaffold are varied. acs.orgelsevierpure.com For example, a diverse set of substituted thiophene-2-carbonyl chlorides could be reacted in parallel with a range of substituted pyrazoles to produce a library of this compound analogs. Solution-phase parallel synthesis is often preferred as it avoids the need to re-optimize reaction conditions for a solid support. nih.gov

Combinatorial chemistry involves the systematic and repetitive covalent connection of a set of building blocks in various combinations to generate a large number of compounds. nih.gov Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all the starting materials, are particularly powerful tools in combinatorial synthesis due to their efficiency and atom economy. mdpi.com

Table 3: High-Throughput Synthesis Techniques for Analog Libraries

Technique Description Application to Target Scaffold Advantages
Parallel Synthesis A common intermediate is reacted with a diverse set of building blocks in separate vessels. acs.orgelsevierpure.com Reacting a core pyrazole intermediate with a library of substituted thiophene acyl chlorides, or vice-versa. Rapidly generates focused libraries for structure-activity relationship studies. acs.org
Solution-Phase Synthesis Reactions are carried out in solution, without solid supports. nih.gov Allows for easier reaction monitoring and purification compared to solid-phase synthesis for pyrazoline libraries. nih.gov Avoids re-optimization of chemistry for solid-phase and is generally more scalable. nih.govyoutube.com

Scaffold Decoration and Functionalization Methods at Various Positions

The this compound scaffold offers multiple positions for functionalization, allowing for fine-tuning of its chemical and biological properties. Both the pyrazole and thiophene rings can be derivatized.

On the Pyrazole Ring:

Positions 3, 4, and 5: The pyrazole ring can be constructed from suitably substituted precursors, such as 1,3-dicarbonyl compounds and hydrazines, to introduce diversity at these positions from the outset. nih.gov For example, using a substituted hydrazine will introduce a substituent at the 1-position (if not already occupied by the thiophen-2-yl)carbonyl moiety), while using a substituted 1,3-dicarbonyl compound will introduce substituents at the 3- and 5-positions. The 4-position can be functionalized through electrophilic substitution reactions like halogenation or nitration.

On the Thiophene Ring:

Positions 3, 4, and 5: The thiophene ring is susceptible to electrophilic aromatic substitution, primarily at the 5-position, and to a lesser extent at the 3-position. Reactions such as bromination, acylation, and sulfonation can be used to introduce a variety of functional groups. Lithiation of the thiophene ring followed by quenching with an electrophile is another versatile strategy for introducing substituents at specific positions.

These derivatization strategies allow for the systematic modification of the scaffold's steric and electronic properties, which is a key aspect of lead optimization in drug discovery. frontiersin.orgresearchgate.net

Advanced Structural Elucidation and Conformational Analysis of 1h Pyrazol 1 Yl Thiophen 2 Yl Methanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of protons and carbons in complex heterocyclic systems like 1H-pyrazol-1-yl(thiophen-2-yl)methanone. A combination of one-dimensional and two-dimensional NMR techniques allows for a complete mapping of the molecular framework.

For a molecule with this structure, the 1H NMR spectrum would show distinct signals for the protons on the pyrazole (B372694) and thiophene (B33073) rings. The pyrazole protons typically appear as a set of coupled signals, while the thiophene protons would also exhibit characteristic coupling patterns depending on their positions.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Proximity

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would show correlations between adjacent protons on the pyrazole ring and between adjacent protons on the thiophene ring, confirming their respective spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in an HMQC or HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

NOESY/ROESY for Conformational Insights and Spatial Relationships

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that provide information about the spatial proximity of protons, which is crucial for determining the molecule's preferred conformation.

Cross-peaks in a NOESY or ROESY spectrum indicate that two protons are close in space (typically within 5 Å), even if they are not directly bonded. For this compound, these experiments would be key to understanding the relative orientation of the pyrazole and thiophene rings with respect to the central carbonyl group. For example, NOE correlations between protons on the pyrazole ring and protons on the thiophene ring would suggest a specific rotational conformation around the C-C and C-N bonds of the methanone (B1245722) linker. Research on other pyrazole derivatives has successfully used NOESY to determine the spatial proximity between protons on different rings, thereby confirming their connectivity and conformation mdpi.comuniba.itnih.gov.

Variable Temperature NMR Studies for Rotational Barriers and Dynamic Processes

The bond connecting the pyrazole and thiophene rings to the carbonyl group is a single bond, and rotation around these bonds can lead to different conformations (rotamers). If the energy barrier to this rotation is high enough, these rotamers may be observable as separate sets of signals in the NMR spectrum at low temperatures.

Variable Temperature (VT) NMR studies involve recording NMR spectra at different temperatures. By observing the changes in the spectra, such as the broadening and coalescence of signals as the temperature is increased, it is possible to determine the energy barrier for the rotational process acs.orgsemanticscholar.org. For this compound, VT NMR could be used to study the rotational dynamics around the C(carbonyl)-C(thiophene) and C(carbonyl)-N(pyrazole) bonds. Such studies on other molecules with aryl-carbonyl motifs have provided valuable data on rotational energy barriers nih.govmdpi.com.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture of this compound

Determination of Precise Bond Lengths, Bond Angles, and Dihedral Angles

While specific crystallographic data for this compound is not available, data from closely related structures, such as 2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one, can provide expected values for bond lengths and angles within the pyrazole and thiophene rings researchgate.net. The analysis of such structures reveals typical bond lengths for C-C, C=C, C-N, C=N, and C-S bonds within the heterocyclic rings.

Table 1: Representative Bond Lengths and Angles from Analogous Pyrazole-Thiophene Structures Data is hypothetical and based on typical values for similar fragments.

Bond/Angle Type Expected Value
C=O Bond Length ~1.22 Å
C-N (pyrazole) Bond Length ~1.35 Å
N-N (pyrazole) Bond Length ~1.34 Å
C-S (thiophene) Bond Length ~1.71 Å
C-C (carbonyl-thiophene) Bond Length ~1.48 Å
C-N (carbonyl-pyrazole) Bond Length ~1.38 Å
O=C-N Bond Angle ~120°
O=C-C Bond Angle ~120°
C-N-N (pyrazole) Bond Angle ~112°

This table is interactive. Click on headers to sort.

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The way molecules arrange themselves in a crystal lattice is determined by intermolecular interactions. For this compound, several types of non-covalent interactions would be expected to influence its crystal packing.

Hydrogen Bonding: Although the molecule itself does not have strong hydrogen bond donors, weak C-H···O or C-H···N hydrogen bonds could play a role in stabilizing the crystal structure. The carbonyl oxygen is a potential hydrogen bond acceptor.

π-Stacking: The aromatic pyrazole and thiophene rings can participate in π-π stacking interactions, where the electron-rich clouds of adjacent rings align. These interactions are a significant driving force in the crystal packing of many aromatic compounds.

Analysis of the crystal structures of similar pyrazole derivatives often reveals complex networks of these intermolecular interactions, which dictate the supramolecular architecture researchgate.net.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound

Polymorphism Studies of this compound

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of study for any organic compound, particularly in the pharmaceutical and materials science fields. Different polymorphs of a compound can exhibit varied physicochemical properties, including solubility, melting point, stability, and bioavailability.

To date, specific polymorphism studies for this compound have not been reported in the peer-reviewed literature. However, the constituent heterocyclic systems are known to be features in molecules that exhibit polymorphic behavior. For instance, crystal structure analyses of related pyrazole and thiophene derivatives have revealed the existence of different crystalline arrangements. Studies on compounds like 1,2-bis((2-((pyridin-2-ylthio)methyl)phenyl)thio)ethane have identified and characterized distinct monoclinic polymorphs, highlighting how variations in crystal packing are influenced by intermolecular interactions such as π-π and C−H•••π interactions researchgate.net. Similarly, the crystal structure of (4-methylphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone has been resolved, providing a basis for comparison and for future studies on the polymorphic potential of related thiophenyl methanones researchgate.net.

A comprehensive investigation into the polymorphism of this compound would involve crystallization under a variety of conditions (e.g., different solvents, temperatures, and pressures) and characterization of the resulting solid forms using techniques such as single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and vibrational spectroscopy. Such studies would be invaluable for understanding its solid-state properties and for any potential applications.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures and Molecular Vibrations

The carbonyl (C=O) stretching vibration is one of the most characteristic and intense absorption bands in the infrared spectrum. For this compound, this vibration is expected to be a strong indicator of the electronic environment around the methanone bridge. In a related N-acyl pyrazole, (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, the characteristic C=O stretch is observed at 1701 cm⁻¹ in the IR spectrum mdpi.com. Another similar compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, shows its carbonyl bond band at 1663 cm⁻¹ mdpi.com.

Based on these analogous structures, the carbonyl stretch for this compound is anticipated to appear in the range of 1660-1710 cm⁻¹ . The precise frequency will be influenced by the electronic effects of both the pyrazole and thiophene rings. The attachment of the carbonyl group to a nitrogen atom of the pyrazole ring and a carbon atom of the electron-rich thiophene ring likely results in significant electronic delocalization, which would typically lower the stretching frequency compared to a simple aliphatic ketone.

The vibrational spectra of this compound will be rich with bands corresponding to the vibrations of the pyrazole and thiophene rings.

Thiophene Ring Vibrations: The thiophene ring has several characteristic vibrational modes. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C-C ring stretching vibrations usually appear in the 1300-1600 cm⁻¹ region. The C-S stretching vibrations are found at lower frequencies, often in the 600-850 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations also provide signature peaks in the fingerprint region of the spectrum.

Pyrazole Ring Vibrations: The pyrazole ring also exhibits a set of characteristic vibrations. These include C-H stretching, C=N and C=C stretching, N-N stretching, and various in-plane and out-of-plane ring deformation modes. The C=N stretching vibration is a particularly useful diagnostic peak, often found in the 1500-1650 cm⁻¹ region.

The coupling of these two heterocyclic rings through the carbonyl linker will likely lead to some shifts and complexities in the spectra compared to the individual parent heterocycles. A detailed assignment would typically be supported by computational methods, such as Density Functional Theory (DFT) calculations.

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)
C-H StretchingThiophene & Pyrazole Rings3000 - 3150
C=O StretchingMethanone1660 - 1710
C=C / C=N StretchingThiophene & Pyrazole Rings1300 - 1650
C-H In-plane BendingThiophene & Pyrazole Rings1000 - 1300
C-H Out-of-plane BendingThiophene & Pyrazole Rings750 - 1000
C-S StretchingThiophene Ring600 - 850
Ring DeformationThiophene & Pyrazole Rings400 - 700

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Analogs and Their Absolute Configuration

This compound is an achiral molecule and therefore does not exhibit chiroptical properties. However, chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would be an indispensable tool for the characterization of any chiral analogs of this compound.

Chirality could be introduced into the molecule, for example, by the addition of a chiral center on a substituent attached to either the pyrazole or thiophene ring. If such chiral derivatives were synthesized as a racemic mixture, they would first need to be separated into their individual enantiomers.

Once isolated, each enantiomer would interact differently with plane-polarized light.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength.

Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light as a function of wavelength.

These techniques are exceptionally sensitive to the three-dimensional arrangement of atoms, i.e., the absolute configuration of the chiral center. By comparing experimentally obtained CD and ORD spectra with those predicted by quantum chemical calculations, the absolute configuration (R or S) of the chiral analog could be unambiguously determined. While no such studies exist for chiral derivatives of the title compound, the principles are well-established for other chiral heterocyclic systems.

Advanced Mass Spectrometry Techniques for Fragmentation Pathways and Molecular Ion Characterization

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Advanced techniques, particularly tandem mass spectrometry (MS/MS), provide detailed information about the molecular structure through controlled fragmentation.

While specific MS/MS data for this compound is not available, its fragmentation pattern under collision-induced dissociation (CID) can be predicted based on the known behavior of ketones and heterocyclic compounds. The molecular ion ([M]+• or [M+H]⁺) would first be isolated and then subjected to fragmentation.

The most likely fragmentation pathways would involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage), as these are typically the weakest bonds in a ketone. Two primary α-cleavage pathways are possible:

Cleavage of the Pyrazole-Carbonyl Bond: This would result in the formation of a thiophenoyl cation (m/z 111) and a pyrazolyl radical. The thiophenoyl cation could further fragment by losing a molecule of carbon monoxide (CO) to yield a thienyl cation (m/z 83).

Cleavage of the Thiophene-Carbonyl Bond: This pathway would lead to the formation of an N-acylpyrazolium cation (m/z 95) and a thienyl radical.

Other potential fragmentations could involve ring-opening of the pyrazole or thiophene moieties, though these are generally less favored than α-cleavage in ketones. A systematic study of the fragmentation patterns of substituted pyrazoles has shown that the fragmentation pathways are highly dependent on the nature and position of the substituents researchgate.net.

Proposed Fragment IonStructurem/z (Monoisotopic)Formation Pathway
Molecular Ion[C₈H₆N₂OS]⁺178.02-
Thiophenoyl cation[C₅H₃OS]⁺111.00α-cleavage of C-N bond
N-Acylpyrazolium cation[C₄H₃N₂O]⁺95.02α-cleavage of C-C bond
Thienyl cation[C₄H₃S]⁺83.00Loss of CO from thiophenoyl cation
Pyrazolyl cation[C₃H₃N₂]⁺67.03Further fragmentation

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Elemental Composition beyond basic identification

High-Resolution Mass Spectrometry (HRMS) serves as a powerful analytical technique for the unambiguous identification and structural elucidation of novel compounds. In the case of this compound, with a molecular formula of C₈H₆N₂OS, HRMS provides crucial data that extends beyond simple molecular weight determination. It allows for the precise determination of the monoisotopic mass and a detailed analysis of the isotopic distribution, which in turn confirms the elemental composition of the molecule.

The theoretical exact mass of the neutral molecule [M] is calculated to be 178.0252 g/mol . However, in techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺. The calculated monoisotopic mass for this protonated molecule is 179.0328 m/z. High-resolution mass spectrometers can measure this mass with exceptional accuracy, typically within a few parts per million (ppm), providing strong evidence for the compound's elemental formula.

The unique isotopic pattern of this compound, arising from the natural abundance of isotopes of its constituent elements (Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur), provides a definitive fingerprint for its identification. The presence of sulfur, with its characteristic ³⁴S isotope at approximately 4.21% natural abundance, results in a distinct [M+2] peak in the mass spectrum. This, combined with the contributions from ¹³C isotopes, creates a unique isotopic distribution pattern.

A detailed analysis of this pattern allows for the confirmation of the number of sulfur and carbon atoms in the molecule. The relative intensities of the isotopic peaks in an experimental spectrum can be compared to the theoretically predicted pattern to further validate the elemental composition.

Table 1: Theoretical Isotopic Distribution for the [M+H]⁺ Ion of this compound (C₈H₇N₂OS⁺)

Mass (m/z)Relative Intensity (%)
179.0328100.00
180.03589.38
181.02984.67
181.03910.44
182.03280.41

Note: The data in this table is based on theoretical calculations.

Furthermore, elemental composition analysis derived from HRMS data provides a stringent confirmation of the molecular formula. By measuring the accurate mass of the molecular ion, software algorithms can generate a list of possible elemental formulas that fall within a specified mass tolerance. For this compound, the experimentally determined accurate mass of the [M+H]⁺ ion would be expected to align closely with the calculated value of 179.0328 m/z, thereby confirming the elemental composition of C₈H₇N₂OS⁺.

Table 2: Elemental Composition Data for this compound

IonFormulaCalculated Mass (m/z)
[M+H]⁺C₈H₇N₂OS⁺179.0328

Note: The data in this table is based on theoretical calculations.

Computational and Theoretical Investigations of 1h Pyrazol 1 Yl Thiophen 2 Yl Methanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in predicting the behavior of molecules. eurasianjournals.com These methods provide insights into electronic structure, reactivity, and other important chemical properties.

Density Functional Theory (DFT) for Ground State Properties and Electronic Configuration

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. eurasianjournals.comufms.br For a molecule such as 1H-pyrazol-1-yl(thiophen-2-yl)methanone, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized geometry, vibrational frequencies, and electronic configuration. ufms.br These calculations provide a theoretical model of the molecule's structure in its most stable energetic state.

Ab Initio Methods for High-Accuracy Energy and Property Calculations

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for energies and molecular properties. Such calculations could be used to refine the understanding of the stability and electronic characteristics of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Orbital Energies, Reactivity Descriptors)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. This involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. A smaller gap generally suggests higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data

ParameterValue
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

This table is for illustrative purposes only, as specific data for this compound is not available.

Electrostatic Potential Surface (ESP) Analysis and Charge Distribution

The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interactions. ufms.br The ESP map would reveal the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of this compound. This information is critical for understanding how the molecule might interact with other molecules, such as biological targets. Natural Bond Orbital (NBO) analysis can also be performed to provide a more quantitative picture of the atomic charges and intramolecular interactions. ufms.brmdpi.com

Conformational Landscape Exploration and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its properties and biological activity.

Energy Minimization and Conformational Sampling Techniques (e.g., Monte Carlo, Simulated Annealing)

To understand the flexibility of this compound, its conformational landscape would be explored. This process begins with energy minimization to find the most stable conformation. Subsequently, techniques like Monte Carlo or Simulated Annealing could be used to sample a wide range of possible conformations and identify other low-energy, stable structures. This analysis would be crucial for understanding how the molecule might change its shape to interact with a biological receptor. Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule over time. eurasianjournals.com

Molecular Dynamics Simulations in Various Solvation Environments (e.g., Water, Organic Solvents)

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into conformational stability and interactions with the surrounding environment. For a molecule like this compound, MD simulations in different solvents, such as water or organic solvents, would illuminate how the solvent environment influences its three-dimensional structure and flexibility.

While specific MD simulation studies for this compound were not prominently found in a review of the literature, research on related pyrazole (B372694) derivatives highlights the utility of this technique. researchgate.net For instance, MD simulations on other bioactive pyrazole compounds have been used to validate the stability of ligand-protein complexes. researchgate.net Key parameters analyzed in such simulations typically include:

Root Mean Square Deviation (RMSD): To assess the conformational stability of the molecule over the simulation time. Stable systems generally exhibit low and consistent RMSD values.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule. Higher RMSF values indicate greater movement of specific atoms or functional groups.

Radius of Gyration (Rg): To measure the compactness of the molecule's structure.

Solvent Accessible Surface Area (SASA): To quantify the molecule's exposure to the solvent, which is crucial for understanding solubility and interactions. researchgate.net

In a simulation of this compound, researchers would expect to see how interactions with polar solvents like water (e.g., hydrogen bonding with the carbonyl oxygen and pyrazole nitrogens) or nonpolar organic solvents would affect the molecule's preferred conformation and the rotational freedom between the heterocyclic rings and the central carbonyl group.

Potential Energy Surface (PES) Mapping and Rotational Barriers

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds connecting the carbonyl group to the pyrazole and thiophene (B33073) rings. A Potential Energy Surface (PES) map provides a comprehensive understanding of the molecule's energy as a function of its geometry, particularly these dihedral angles.

By systematically rotating the key bonds—specifically the C(carbonyl)-C(thiophene) bond and the C(carbonyl)-N(pyrazole) bond—and calculating the corresponding energy at each step using quantum mechanical methods, a PES can be constructed. This map reveals:

Global and Local Energy Minima: Corresponding to the most stable and metastable conformations of the molecule.

Transition States: The energy maxima on the pathways between minima, which represent the rotational barriers.

The magnitude of these rotational barriers dictates the rate of interconversion between different conformers at a given temperature. While specific PES studies for the title compound are not detailed in the available literature, the methodology is standard in computational chemistry. iu.edu.sa Such an analysis would clarify whether the molecule exists in a relatively rigid, planar conformation or if it can easily adopt multiple, non-planar shapes. This conformational preference is critical as it influences the molecule's crystal packing, spectroscopic properties, and its ability to bind to biological targets.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, based on quantum mechanics, allow for the accurate prediction of various spectroscopic properties, serving as a powerful complement to experimental characterization.

Theoretical NMR Chemical Shifts and Spin-Spin Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations, typically using Density Functional Theory (DFT) and the Gauge-Invariant Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants with high accuracy. iu.edu.sajocpr.com

These calculations provide a theoretical spectrum that can be directly compared with experimental data to confirm the proposed structure. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus, which is in turn influenced by the molecule's conformation and substituent effects. For this compound, calculations would provide distinct values for each of the unique protons and carbons on the pyrazole and thiophene rings.

Table 1: Illustrative Theoretically Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. This table is illustrative, based on typical values for these heterocyclic systems, and does not represent experimentally verified data for this specific compound.

Atom TypePositionPredicted Chemical Shift (ppm)
¹H (Proton)Thiophene Ring7.0 - 8.0
Pyrazole Ring6.5 - 8.5
Specific shifts depend on position relative to N and C=O
¹³C (Carbon)Carbonyl (C=O)> 160
Thiophene Ring125 - 145
Pyrazole Ring110 - 150

Calculated Vibrational Frequencies and Intensities (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. DFT calculations are routinely used to compute these vibrational frequencies and their corresponding intensities. tandfonline.comderpharmachemica.com The results from these calculations are invaluable for assigning the peaks observed in experimental spectra to specific vibrational modes, such as bond stretches, bends, and torsions.

A frequency calculation for this compound would yield a set of normal modes. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, leading to better agreement with experimental data. derpharmachemica.com

Table 2: Principal Vibrational Modes and Expected Frequencies for this compound.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
C-H StretchingAromatic Rings3100 - 3000
C=O StretchingKetone1700 - 1650
C=N & C=C StretchingAromatic Rings1600 - 1450
C-N StretchingPyrazole-Carbonyl1350 - 1250
Ring VibrationsThiophene, Pyrazole1500 - 1000
C-H Bending (out-of-plane)Aromatic Rings900 - 675

Electronic Absorption Spectra Predictions (UV-Vis) and Excited States

The electronic transitions of a molecule can be investigated using UV-Vis spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting the electronic absorption spectra of organic molecules. physchemres.orgresearchgate.net This analysis provides information on the maximum absorption wavelengths (λmax), oscillator strengths (related to peak intensity), and the nature of the corresponding electronic transitions.

For this compound, the key transitions would likely involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other low-lying unoccupied orbitals. These are often π → π* and n → π* transitions associated with the conjugated π-system of the heterocyclic rings and the non-bonding electrons on the carbonyl oxygen and pyrazole nitrogens. physchemres.org Calculations can also model the effect of different solvents, predicting solvatochromic shifts (changes in λmax with solvent polarity). physchemres.org

Table 3: Illustrative Predicted Electronic Transitions for this compound.

λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
~300-320> 0.1HOMO → LUMOπ → π
~260-280> 0.1HOMO-1 → LUMOπ → π
> 320 (weak)< 0.01n → LUMOn → π*

Molecular Docking and Ligand-Target Interaction Modeling (if applicable to biological systems)

The pyrazole ring is a well-established pharmacophore, and compounds containing a pyrazole-thiophene scaffold are of significant interest in medicinal chemistry for their diverse biological activities. researchgate.netnih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. This modeling helps in understanding the structural basis of inhibition or activation and is a cornerstone of rational drug design.

While specific molecular docking studies featuring the parent compound this compound are not widely reported, numerous studies have been conducted on its derivatives against a wide array of biological targets. These studies demonstrate the applicability and potential of this chemical scaffold.

Targets: Derivatives have been modeled against various protein kinases, which are crucial in cancer and inflammation pathways. Examples include p38 MAP kinase, Aurora A kinase, and the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. researchgate.netekb.egnih.gov Other targets include chemokine receptors like CCR1, which are involved in inflammatory diseases. nih.gov

Interaction Modeling: Docking simulations for these related compounds typically reveal key non-covalent interactions responsible for binding affinity. These often include:

Hydrogen Bonds: Formed between the polar groups of the ligand (like the carbonyl oxygen or pyrazole nitrogens) and amino acid residues in the receptor's active site.

Hydrophobic Interactions: Between the aromatic pyrazole and thiophene rings of the ligand and nonpolar residues of the target.

π-π Stacking: A specific type of interaction between the aromatic rings of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

These computational studies on related molecules suggest that this compound possesses a core structure suitable for interacting with various biological targets, making it a relevant subject for future ligand-target interaction modeling.

Receptor Grid Generation and Docking Protocol Optimization

Molecular docking simulations are pivotal in predicting the binding orientation of a small molecule to a macromolecular target, such as a protein. The initial and crucial step in this process is the generation of a receptor grid. This grid defines the active site of the receptor and pre-calculates the potential energies for different atom types, which significantly speeds up the subsequent docking calculations. The process, as outlined in tutorials for software like Schrödinger's Glide, involves preparing the protein structure by adding hydrogens, assigning bond orders, and removing water molecules. youtube.comphyschemres.org The grid box is then typically centered on a co-crystallized ligand or a predicted binding site. youtube.comphyschemres.org

Optimization of the docking protocol is essential for achieving reliable results. This involves testing different scoring functions and search algorithms to find the parameters that can accurately reproduce the known binding modes of similar ligands (a process called validation). For pyrazole derivatives, docking studies have been performed using tools like AutoDock, which employs a flexible ligand docking approach. nih.govresearchgate.net

Analysis of Putative Binding Modes and Key Intermolecular Interactions with Biological Macromolecules

Following a docking simulation, the resulting poses of the ligand are analyzed to understand the potential binding modes. This involves identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. For instance, studies on various pyrazole derivatives have highlighted the importance of hydrogen bonding in their interaction with protein targets. nih.govnih.gov The analysis of these interactions provides insights into the structural basis of the molecule's potential biological activity and can guide the design of more potent analogs.

Binding Affinity Predictions and Scoring Functions for Rational Design

Scoring functions are mathematical models used to estimate the binding affinity between a ligand and a receptor. These functions are a critical component of docking programs and are used to rank different docking poses. The binding energy is a key metric used to predict the potency of a potential drug candidate. alrasheedcol.edu.iq Different scoring functions may yield different rankings, and their performance can be target-dependent. For rational drug design, a combination of different scoring functions and, ideally, more rigorous methods like free energy perturbation (FEP) or molecular dynamics (MD) simulations are often employed to obtain more accurate predictions of binding affinity. Molecular dynamics simulations have been used to validate the stability of complexes formed by related pyrazole compounds. researchgate.net

Theoretical Studies on Reaction Mechanisms Involving this compound

Theoretical studies on reaction mechanisms provide a molecular-level understanding of how chemical reactions occur. These studies are crucial for optimizing reaction conditions and for the rational design of new synthetic routes.

Transition State Characterization and Reaction Pathway Elucidation

The synthesis of pyrazoles can proceed through various pathways, including the reaction of hydrazines with 1,3-dicarbonyl compounds or the cyclization of α,β-alkynic hydrazones. nih.gov Theoretical chemistry, particularly DFT, can be used to model these reaction pathways. This involves locating and characterizing the transition state structures, which are the highest energy points along the reaction coordinate. The geometry and electronic structure of the transition state provide valuable information about the mechanism of the reaction. While specific studies on the synthesis of this compound are not available, DFT has been used to study the synthesis and electronic properties of related pyrazole-carboxamide compounds. jcsp.org.pk

Reaction Coordinate Mapping and Energy Barrier Calculations

By mapping the entire reaction coordinate, from reactants to products through the transition state, a potential energy surface for the reaction can be constructed. This allows for the calculation of the activation energy barrier, which is the energy difference between the reactants and the transition state. This energy barrier is a key determinant of the reaction rate. Such calculations can help in understanding why certain reaction conditions are more effective than others and can predict the feasibility of a proposed synthetic route. For example, mechanistic studies on pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles have been reported, though not specifically for this compound. rsc.org

Structure Activity/property Relationship Sar/spr Studies for 1h Pyrazol 1 Yl Thiophen 2 Yl Methanone Derivatives

Rational Design Principles for Modulating Molecular Properties or Biological Interactions of the Scaffold

The rational design of derivatives based on the 1H-pyrazol-1-yl(thiophen-2-yl)methanone scaffold is predicated on a number of key principles aimed at optimizing molecular properties and enhancing biological interactions. The inherent characteristics of the pyrazole (B372694) and thiophene (B33073) rings, such as their aromaticity and ability to participate in various non-covalent interactions, make this scaffold a versatile starting point for medicinal chemistry campaigns.

One of the primary design principles involves the strategic introduction of functional groups to modulate the electronic landscape of the molecule. This can influence the compound's reactivity, metabolic stability, and its ability to form hydrogen bonds or engage in electrostatic interactions with biological targets. For instance, the combination of thiophene with other heterocyclic rings like pyrazole can lead to hybrid molecules with enhanced biological activities. The sulfur atom in the thiophene ring contributes unique electronic properties that can improve binding affinity and specificity. nih.gov

Another key aspect of rational design is the manipulation of steric bulk. The size and shape of substituents can dictate how a molecule fits into the binding pocket of a protein. Larger substituents may create more favorable van der Waals contacts, potentially leading to increased potency. nih.gov Conversely, excessive steric hindrance can prevent optimal binding. Therefore, a careful balance of substituent size is crucial.

Finally, the incorporation of specific pharmacophoric features is a cornerstone of rational drug design. This involves identifying and integrating functional groups that are known to interact with specific residues in a target protein, such as hydrogen bond donors and acceptors, aromatic rings for π-π stacking, and charged groups for ionic interactions. Computational studies, including molecular docking, can provide valuable insights into these potential interactions, guiding the synthesis of more potent and selective derivatives. nih.gov

Systematic Substituent Effects on Pyrazole and Thiophene Rings

The biological activity and physicochemical properties of this compound derivatives can be systematically tuned by introducing various substituents onto the pyrazole and thiophene rings. These effects can be broadly categorized into electronic, steric, and hydrophobic contributions.

The electronic nature of substituents on the pyrazole and thiophene rings plays a pivotal role in modulating the electron density distribution across the scaffold, which in turn can influence binding affinities and reactivity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the pKa of the molecule and its ability to participate in hydrogen bonding and other polar interactions.

Table 1: Predicted Electronic Effects of Substituents on Biological Activity

Substituent Position Expected Electronic Effect Potential Impact on Biological Activity
-NO₂ Thiophene/Pyrazole Strong electron-withdrawing May enhance interactions with electron-rich pockets; could affect metabolic stability.
-Cl, -Br, -F Thiophene/Pyrazole Halogen bonding and inductive electron withdrawal Can increase membrane permeability and binding affinity. nih.gov
-OCH₃ Thiophene/Pyrazole Electron-donating by resonance, electron-withdrawing by induction Can modulate hydrogen bonding capacity and solubility.

Steric parameters, such as Taft steric parameters (Es) and molar refractivity (MR), quantify the size and shape of substituents. These factors are critical in determining the complementarity between a ligand and its binding site. In the context of this compound derivatives, the introduction of bulky substituents can either enhance or diminish biological activity depending on the topology of the target's binding pocket.

For instance, studies on related heterocyclic compounds have shown that larger substituents, particularly at the para-position of an aromatic ring, can lead to significant antimicrobial activity. nih.gov This is potentially due to steric factors that allow for a better fit into hydrophobic pockets of microbial enzymes, thereby enhancing binding interactions. nih.gov However, excessively bulky groups could also introduce steric clashes, preventing the molecule from adopting the optimal conformation for binding. While specific Taft parameters for this scaffold are not documented, the general principle of optimizing steric bulk to match the dimensions of the target's active site is a key consideration in the design of these compounds.

Table 2: Influence of Steric Bulk on Potential Activity

Substituent General Steric Effect Potential SAR Implication
-H Minimal Provides a baseline for comparison.
-CH₃ Small Can fill small hydrophobic pockets.
-C(CH₃)₃ Bulky May enhance binding through increased van der Waals contacts or cause steric hindrance.

The lipophilicity of a molecule, often estimated using calculated logP (ClogP) values, is a crucial determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). For this compound derivatives, modifying the lipophilicity is a common strategy to improve drug-like properties.

Table 3: Estimated Impact of Substituents on Lipophilicity

Substituent Expected Change in Lipophilicity Potential Pharmacokinetic Consequence
-Cl, -Br Increase Enhanced membrane permeability, potential for increased plasma protein binding.
-CF₃ Significant Increase Improved metabolic stability and membrane permeability.
-OH Decrease Increased aqueous solubility, potential for improved formulation.

Isosteric Replacement and Bioisosteric Strategies within the this compound Scaffold

Isosteric and bioisosteric replacements are powerful tools in medicinal chemistry for optimizing lead compounds. This strategy involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters.

Within the this compound scaffold, both the pyrazole and thiophene rings, as well as the central ketone linker, are amenable to bioisosteric modifications. For example, the thiophene ring could be replaced with other five-membered heterocycles such as furan, pyrrole, or thiazole (B1198619) to probe the importance of the sulfur atom and the electronic properties of the ring. Similarly, the pyrazole ring could be substituted with other azoles like imidazole (B134444) or triazole.

A notable example of a successful bioisosteric replacement in a related pyrazole series is the substitution of a 5-aryl moiety with a 5-(5-alkynyl-2-thienyl) group in a class of cannabinoid-1 receptor antagonists. This modification led to a novel class of derivatives with high potency and selectivity. This demonstrates that replacing a phenyl ring with a substituted thiophene can be a viable strategy for modulating biological activity.

The ketone linker itself can be a target for bioisosteric replacement. For instance, it could be replaced with an oxime, hydrazone, or a methylene (B1212753) bridge to alter the geometry and electronic properties of the molecule, potentially leading to different binding modes and biological activities.

Pharmacophore Modeling and Mapping for Elucidating Key Interaction Features in Potential Ligand-Target Systems

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. This approach is particularly useful when the structure of the biological target is unknown or when analyzing a series of active compounds to understand their common interaction patterns.

For derivatives of this compound, a pharmacophore model would typically include features such as hydrogen bond acceptors (e.g., the nitrogen atoms of the pyrazole ring and the carbonyl oxygen), hydrogen bond donors (if appropriate substituents are present), hydrophobic regions (the thiophene and pyrazole rings), and aromatic centers capable of π-π stacking.

In studies of related pyrazole-containing compounds, pharmacophore models have been successfully used to guide the design of new inhibitors. For example, in the development of inhibitors for the p38 MAP kinase, X-ray crystallography revealed a key hydrogen bond between an exocyclic amine on the pyrazole scaffold and a threonine residue in the ATP binding pocket. nih.gov This information was then used to optimize the potency and physicochemical properties of the series. nih.gov Similarly, 3D-QSAR studies on 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone (B97240) derivatives as CCR1 antagonists have used contour map analyses to identify favorable regions for high-affinity binding, highlighting the importance of specific residues for ligand interaction. nih.gov

By generating a pharmacophore model for a series of active this compound derivatives, researchers can create a virtual template that can be used to screen large compound libraries for new hits or to guide the de novo design of novel analogs with improved activity.

Ligand Efficiency, Lipophilic Efficiency, and Related Metrics in Research Lead Optimization

In the process of optimizing a lead compound, medicinal chemists rely on various metrics to assess the quality of the synthesized analogs. Among the most important are ligand efficiency (LE) and lipophilic efficiency (LipE). These metrics provide a way to normalize the potency of a compound relative to its size and lipophilicity, respectively, guiding the selection of candidates with a higher probability of success in downstream development.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom (heavy atom) of a molecule. It is a useful tool for comparing the binding efficiency of compounds of different sizes. A higher LE value is generally desirable, as it suggests that the molecule is making more effective contacts with its target.

Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity, typically measured as logP or logD. High lipophilicity can lead to issues such as poor solubility, increased metabolic clearance, and off-target toxicity. Therefore, achieving high potency with low lipophilicity is a key goal in drug design, and a high LipE value is indicative of a more "drug-like" compound. wikipedia.orgnih.gov

While specific LE and LipE data for a series of this compound derivatives are not extensively available in the public domain, we can illustrate their application with a hypothetical data set for a lead optimization program targeting a specific protein kinase.

Table 1: Hypothetical Ligand Efficiency and Lipophilic Efficiency Data for this compound Analogs

Compound IDR1-Substitution (Thiophene Ring)R2-Substitution (Pyrazole Ring)IC50 (nM)pIC50Heavy Atom Count (HAC)clogPLE (kcal/mol/HAC)LipE (pIC50 - clogP)
LEAD-001 HH5006.30150.422.83.5
ANA-002 5-ClH2506.60160.443.33.3
ANA-003 H4-Br1007.00160.453.43.6
ANA-004 5-Cl4-Br507.30170.473.83.7
ANA-005 5-CH34-CN257.60180.484.03.6

This data is illustrative and intended to demonstrate the application of these metrics.

From this hypothetical data, one can observe the progression of a lead optimization campaign. While substitutions at both the thiophene and pyrazole rings lead to increased potency (lower IC50), the impact on efficiency metrics varies. ANA-004 shows a good increase in Ligand Efficiency, suggesting that the added atoms are contributing effectively to binding. However, the Lipophilic Efficiency remains relatively stagnant, indicating that the gains in potency are accompanied by an increase in lipophilicity. Further optimization would focus on modifications that enhance potency while minimizing the increase in clogP, thereby improving the LipE.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. rsc.org These models are invaluable for understanding the key structural features that govern a molecule's behavior and for predicting the properties of novel, unsynthesized analogs.

The foundation of any QSAR/QSPR model is the selection and calculation of molecular descriptors. These are numerical values that represent different aspects of a molecule's structure and properties. For this compound derivatives, a variety of descriptors can be calculated to capture their electronic, steric, and hydrophobic characteristics.

Table 2: Common Molecular Descriptors for QSAR/QSPR Studies

Descriptor ClassExamplesDescription
Electronic HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, Dipole Moment, Partial ChargesDescribe the electronic distribution and reactivity of the molecule.
Steric/Topological Molecular Weight, Molar Refractivity, Wiener Index, Kier & Hall Connectivity IndicesRelate to the size, shape, and branching of the molecule.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Quantifies the lipophilicity of the molecule.
Quantum Chemical Total Energy, Heat of FormationDerived from quantum mechanical calculations and provide insights into molecular stability.

In a study on positional isomers, 5-thiophen-2-yl pyrazole derivatives, descriptors such as HOMO and LUMO energies, polarizability, and logP were found to be significant in modeling their biological activity. rsc.org This suggests that similar descriptors would likely be relevant for the this compound scaffold.

Once a set of molecular descriptors has been calculated for a series of compounds with known activities or properties, a mathematical model can be developed. Multiple Linear Regression (MLR) is a common technique used to create a linear equation that relates the descriptors (independent variables) to the activity/property (dependent variable).

A crucial aspect of QSAR modeling is rigorous validation to ensure that the model is statistically robust and has predictive power. shd-pub.org.rs Validation is typically performed through internal and external methods.

External Validation: The dataset is split into a training set, used to build the model, and a test set, which is not used during model development. The model's ability to predict the activities of the test set compounds is then evaluated. A high predictive correlation coefficient (R²_pred) for the test set indicates good external predictability.

For a QSAR model to be considered reliable, it should meet several statistical criteria, as outlined in the table below.

Table 3: Statistical Criteria for a Valid QSAR Model

ParameterSymbolAcceptable ValueDescription
Squared Correlation Coefficient> 0.6A measure of the goodness of fit of the model.
Cross-validated Correlation Coefficient> 0.5A measure of the model's internal predictive ability.
Predictive Correlation Coefficient (Test Set)R²_pred> 0.6A measure of the model's external predictive ability.

A validated QSAR model can be a powerful tool for predicting the biological activity or properties of novel, yet-to-be-synthesized analogs of this compound. By calculating the relevant molecular descriptors for a designed compound, its activity can be estimated using the QSAR equation. This allows for the in-silico screening of large virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted potency.

For example, a QSAR study on 5-thiophen-2-yl pyrazole derivatives as cannabinoid-1 (CB1) receptor antagonists yielded a statistically significant equation relating the pIC50 to various molecular descriptors. rsc.org A similar model for this compound derivatives would enable researchers to rationally design new compounds with potentially enhanced activity.

It is important to note that predictions are most reliable for compounds that fall within the applicability domain of the QSAR model, which is the chemical space defined by the training set compounds. Predictions for compounds that are structurally very different from the training set may be less accurate.

Mechanistic Investigations of Biological Interactions Involving 1h Pyrazol 1 Yl Thiophen 2 Yl Methanone

Identification and Validation of Molecular Targets for 1H-pyrazol-1-yl(thiophen-2-yl)methanone

There is no specific information available in the reviewed literature identifying and validating the molecular targets of this compound. The following sections outline the standard methodologies that would be employed for such investigations.

Enzyme Inhibition Studies (e.g., IC50, Ki Determination for Specific Enzymes)

No enzyme inhibition data, such as IC50 or Ki values, for this compound against any specific enzymes have been reported in the available scientific literature.

Table 1: Illustrative Enzyme Inhibition Data for Related Pyrazole (B372694) Derivatives (Not this compound)

Compound ClassTarget EnzymeReported IC50 Values
Acylated 1H-pyrazol-5-aminesThrombin16 nM - 1.3 µM nih.gov
5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanonesp38 MAP kinaseData not specified nih.gov
Pyrazole sulfonamide derivativesCOX-1, COX-2, 5-LOXIC50: 5.40 µM (COX-1), 0.01 µM (COX-2), 1.78 µM (5-LOX) mdpi.com

This table presents data for compounds structurally related to this compound to indicate potential areas of biological activity. The data does not pertain to this compound itself.

Receptor Binding Assays (e.g., Kd Determination, Competition Binding with Known Ligands)

There are no published receptor binding assays detailing the affinity (e.g., Kd values) of this compound for any specific receptors. nih.gov

However, research on other pyrazole-based molecules has demonstrated their ability to interact with various receptors. For example, a novel pyrazole-based small molecule agonist of the apelin receptor was discovered with a Ki of 5.2 µM, which was further optimized to a lead compound with a Ki of 1.3 µM. duke.edu This highlights the potential for pyrazole derivatives to engage with G-protein coupled receptors.

Target Deconvolution Strategies (e.g., Affinity Proteomics, Chemical Genetics)

No studies employing target deconvolution strategies to identify the cellular targets of this compound have been found in the scientific literature. Such methods are crucial for elucidating the mechanism of action of novel compounds.

Detailed Molecular Mechanism of Action at the Protein-Ligand Interface

Given the absence of identified molecular targets, there is no information available on the detailed molecular mechanism of action of this compound at a protein-ligand interface.

Kinetic Analysis of Binding Events (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

No kinetic analysis of the binding of this compound to any biological target has been reported. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) would be essential to determine the association and dissociation rate constants and the thermodynamics of binding, respectively.

Characterization of Allosteric Modulation or Orthosteric Binding

There is no information to characterize whether this compound acts as an allosteric modulator or an orthosteric binder at any specific target. Allosteric modulators bind to a site distinct from the primary (orthosteric) binding site of a receptor or enzyme, offering a different mode of therapeutic intervention. pitt.edunih.gov The determination of the binding site is a critical step in understanding the compound's mechanism of action.

Conformational Changes Induced by Ligand Binding (e.g., using NMR, X-ray crystallography of complexes)

Understanding the three-dimensional interactions between a small molecule and its biological target is fundamental to mechanistic investigations. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are pivotal in revealing the conformational changes that occur upon binding.

For compounds analogous to this compound, X-ray crystallography has been successfully employed to determine their solid-state structures. For instance, the crystal structure of 2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one, a related pyrazole-thiophene derivative, has been resolved, providing precise data on bond lengths, angles, and the planarity of the heterocyclic rings. researchgate.netcardiff.ac.uk Such studies offer a foundational understanding of the molecule's intrinsic geometry.

In the context of biological interactions, co-crystallization of a ligand with its target protein can provide an atomic-level snapshot of the binding mode. A notable example is the X-ray crystal structure of a 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone derivative bound to the ATP binding pocket of p38α MAP kinase. nih.gov This study revealed a key hydrogen bond between the inhibitor and the protein, which was crucial for its selectivity. nih.gov While no such data exists for this compound, this approach would be invaluable in identifying its specific interactions with a biological target.

NMR spectroscopy offers a complementary method to study ligand-protein interactions in solution. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify the binding epitope of the ligand and map the interaction surface on the protein, respectively. Although no specific NMR studies involving this compound in complex with a biological target have been reported, these methods are standard in drug discovery for this class of compounds.

Table 1: Crystallographic Data for a Related Pyrazole-Thiophene Derivative

ParameterValue
Compound Name2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one
FormulaC23H16N2OS
Crystal SystemOrthorhombic
Space GroupPna21
a (Å)19.4988(9)
b (Å)19.5060(9)
c (Å)9.2893(4)
V (ų)3533.1(3)
Z8

Data sourced from a study on a related pyrazole-thiophene derivative. cardiff.ac.uk

Investigation of Downstream Cellular Signaling Pathways Modulated by the Compound

To understand the functional consequences of a compound's interaction with its target, it is crucial to investigate its effects on downstream cellular signaling pathways.

Reporter Gene Assays for Pathway Activation/Inhibition

Reporter gene assays are a common method to assess the modulation of specific signaling pathways. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a particular transcription factor. An increase or decrease in reporter gene expression indicates the activation or inhibition of the corresponding pathway.

No studies employing reporter gene assays have been identified for this compound. However, this technique would be highly applicable to determine if the compound modulates pathways such as NF-κB, AP-1, or others, depending on the biological context.

Western Blot Analysis of Protein Phosphorylation or Expression Levels

Western blot analysis is a powerful technique to examine changes in the levels of specific proteins and their post-translational modifications, such as phosphorylation, which is a key event in many signaling cascades.

While no Western blot data is available for this compound, studies on related pyrazole derivatives have utilized this method. For example, the impact of pyrazole-containing compounds on the expression and phosphorylation levels of proteins in the MAPK/ERK pathway has been investigated in cancer cell lines. researchgate.net Such analyses would be critical to dissect the signaling pathways affected by this compound.

Gene Expression Profiling (e.g., RNA-Seq, Microarray Analysis)

To gain a global view of the cellular response to a compound, gene expression profiling techniques like RNA-sequencing (RNA-Seq) and microarray analysis are employed. These methods can identify entire networks of genes and pathways that are transcriptionally altered.

For a related class of compounds, 3-(thiophen-2-yl)pyrazolyl hybrid chalcones, gene expression analysis has been performed in lung and liver cancer cell lines. d-nb.info In lung cancer cells, treatment with a specific chalcone (B49325) derivative led to significant changes in the expression levels of cancer-related genes such as AMY2A and FOXG1. d-nb.info In liver cancer cells, the expression of PKM and PSPH genes was notably altered. d-nb.info These findings highlight the potential for pyrazole-thiophene compounds to modulate gene expression programs involved in cancer pathophysiology. A similar transcriptomic approach for this compound would provide a comprehensive understanding of its cellular effects.

Table 2: Gene Expression Changes in Response to a Related 3-(Thiophen-2-yl)pyrazolyl Chalcone

Cell LineGeneChange in Expression upon Treatment
Lung Cancer (A549)AMY2AAltered
Lung Cancer (A549)FOXG1Altered
Liver Cancer (HepG2)PKMAltered
Liver Cancer (HepG2)PSPHAltered

Data adapted from a study on a related 3-(thiophen-2-yl)pyrazolyl chalcone. d-nb.info

Cellular Uptake, Intracellular Distribution, and Subcellular Localization Studies (e.g., Fluorescence Microscopy with Labeled Probes)

To exert a biological effect, a compound must often enter the cell and reach its target. Studies on cellular uptake and subcellular localization are therefore essential. These investigations are frequently carried out using fluorescence microscopy with fluorescently labeled versions of the compound or by employing specific fluorescent probes that respond to the compound's presence.

Currently, there is no published data on the cellular uptake or subcellular localization of this compound. Future research could involve the synthesis of a fluorescently tagged derivative to visualize its entry and distribution within cells, providing insights into its potential sites of action.

Proteomic and Metabolomic Profiling in Response to Compound Exposure for Systems-Level Understanding

For a holistic understanding of a compound's biological effects, systems-level approaches such as proteomics and metabolomics are invaluable. Proteomic studies can identify changes in the abundance of thousands of proteins, while metabolomics can reveal alterations in the cellular metabolic state.

No proteomic or metabolomic profiling studies have been reported for this compound. Such analyses would offer an unbiased, global view of the cellular perturbations induced by the compound, potentially uncovering novel mechanisms of action and biological targets.

Advanced Analytical Methodologies for Characterization and Quantification of 1h Pyrazol 1 Yl Thiophen 2 Yl Methanone

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and applicability to a wide range of molecules, including thermally liable and non-volatile substances tandfonline.comafricanjournalofbiomedicalresearch.com. For a heterocyclic ketone such as 1H-pyrazol-1-yl(thiophen-2-yl)methanone, Reversed-Phase HPLC (RP-HPLC) is often the method of choice.

Purity Determination and Impurity Profiling in Synthetic Batches

The assessment of purity and the identification of impurities in newly synthesized batches of a compound are critical quality control steps. researchgate.net Impurities can arise from starting materials, intermediates, by-products, and degradation products. tandfonline.com HPLC, particularly when coupled with a photodiode array (PDA) detector, is a powerful tool for this purpose.

A typical RP-HPLC method for a pyrazole (B372694) derivative would involve a C18 column, which provides a non-polar stationary phase suitable for retaining the moderately polar this compound. ijcpa.in The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (ACN) or methanol, and an aqueous buffer. ijcpa.inpensoft.net The buffer, often containing an additive like trifluoroacetic acid (TFA) or formic acid, helps to ensure sharp, symmetrical peaks by controlling the ionization state of the analyte and any ionizable impurities. sielc.com

Method development would involve optimizing parameters such as mobile phase composition (isocratic or gradient elution), flow rate, column temperature, and detection wavelength to achieve optimal separation of the main compound from all potential impurities. africanjournalofbiomedicalresearch.comijcpa.in According to International Council on Harmonisation (ICH) guidelines, impurities present at levels above a certain threshold (e.g., 0.1%) must be identified and quantified. tandfonline.com

Table 1: Representative HPLC Method Parameters for Purity Analysis

Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 5 µm Standard for reversed-phase separation of moderately polar compounds.
Mobile Phase A: 0.1% TFA in WaterB: Acetonitrile Gradient elution (e.g., 30-90% B over 20 min) allows for separation of impurities with a wide range of polarities. TFA improves peak shape.
Flow Rate 1.0 mL/min A typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. pensoft.net
Column Temp. 25°C Ensures reproducible retention times. pensoft.net
Detection PDA at 237 nm Allows for peak purity analysis and selection of an optimal wavelength for quantification based on the analyte's UV spectrum. researchgate.net

| Injection Vol. | 10 µL | Standard volume to avoid column overload while ensuring adequate sensitivity. |

Enantiomeric/Diastereomeric Separation and Chiral HPLC Analysis

While this compound itself is achiral, many of its derivatives or analogs synthesized for biological testing may contain chiral centers. The separation of enantiomers is critical, as they can have different pharmacological and toxicological profiles. nih.govresearchgate.net Chiral HPLC is the most widely used technique for this purpose, employing a chiral stationary phase (CSP). nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a broad range of chiral compounds, including pyrazole derivatives. nih.govacs.orgnih.gov The choice of mobile phase (elution mode) is crucial for achieving separation.

Normal Phase Mode: Uses non-polar solvents like hexane and an alcohol modifier (e.g., isopropanol). This mode was found to be effective for amylose-based columns in separating pyrazole derivatives, though with longer analysis times. nih.govnih.gov

Polar Organic Mode: Employs polar organic solvents like acetonitrile or methanol. This mode, particularly with cellulose-based columns, can offer faster analyses and sharp peaks. nih.govacs.orgnih.gov

The development of a chiral separation method involves screening different CSPs and mobile phase compositions to find the optimal conditions for resolving the enantiomers of a specific analog. chromatographyonline.com

Table 2: Chiral HPLC Screening Conditions for Pyrazole Analogs

CSP Type Elution Mode Typical Mobile Phase Characteristics
Amylose-based (e.g., Lux Amylose-2) Normal Phase Hexane/Isopropanol (e.g., 90:10 v/v) Often provides high resolution but may result in longer run times. nih.govnih.gov
Cellulose-based (e.g., Lux Cellulose-2) Polar Organic Acetonitrile/Methanol (e.g., 95:5 v/v) Can lead to shorter analysis times and sharp peaks. nih.govnih.gov

| Pirkle-type (e.g., (R,R)Whelk-O1) | Normal Phase / SFC | Hexane/Ethanol or CO₂/Methanol | Useful for a wide variety of racemates and can be complementary to polysaccharide columns. chromatographyonline.com |

Preparative HPLC for Isolation and Purification of Analogs

Once an analytical HPLC method has been developed, it can be scaled up to preparative HPLC for the isolation and purification of specific analogs or for separating impurities for structural characterization. sielc.comgoogle.com Preparative HPLC uses larger columns and higher flow rates to handle larger sample loads. google.com

The goal is to maximize throughput while maintaining adequate resolution to achieve the desired purity (often >95%). The conditions from the analytical method are adapted, often by increasing the column diameter and particle size of the stationary phase. A simple mobile phase, such as acetonitrile and water, is often preferred to facilitate easy removal of the solvent from the collected fractions post-purification. diva-portal.org

For instance, a method for purifying thiophene-based compounds used a C18 preparative column with a mobile phase of acetonitrile and water containing ammonium acetate, which is volatile and compatible with subsequent steps like lyophilization. diva-portal.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analogs or Derivatized Forms

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. adelphi.edu While this compound itself may have limited volatility, GC-MS could be suitable for analyzing more volatile synthetic precursors or certain degradation products. For non-volatile pyrazole derivatives, derivatization can be employed to increase their volatility and thermal stability, making them amenable to GC analysis. adelphi.educhemscene.com

The mass spectrometer provides structural information based on the compound's fragmentation pattern upon electron impact (EI) ionization. researchgate.net Studies on the mass fragmentation of pyrazoles show characteristic patterns, such as the loss of N₂ or HCN from the molecular ion, which can aid in the structural elucidation of unknown impurities or analogs. researchgate.net A combination of GC-MS analysis and synthesis can be a powerful tool for identifying numerous constituents in a complex mixture. researchgate.net

Table 3: Hypothetical GC-MS Parameters | Parameter | Condition | | :--- | :--- | | GC Column | DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film | A common, robust, non-polar column suitable for a wide range of compounds. | | Carrier Gas | Helium, constant flow ~1 mL/min | Inert carrier gas providing good chromatographic efficiency. | | Oven Program | 100°C (1 min), ramp at 10°C/min to 280°C (hold 5 min) | A typical temperature program to separate compounds with varying boiling points. | | Inlet Temp. | 250°C | Ensures rapid volatilization of the sample. | | MS Ionization | Electron Impact (EI), 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. nih.gov | | Mass Range | 40-500 amu | Covers the expected mass range of the parent compound and its fragments. |

Capillary Electrophoresis (CE) for High-Resolution Separation and Analysis

Capillary electrophoresis (CE) is a family of high-resolution separation techniques performed in narrow-bore capillaries. wikipedia.orgsciex.com CE separates analytes based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-size ratio of the molecule. libretexts.org It offers extremely high separation efficiency (hundreds of thousands of theoretical plates) and requires minimal sample volume. wikipedia.org

For heterocyclic compounds like this compound, Capillary Zone Electrophoresis (CZE) is the most common mode. sciex.comlibretexts.org The development of a CE method involves optimizing the background electrolyte (BGE), including its pH, concentration, and organic modifiers. For instance, an optimized electrolyte for separating heterocyclic amines consisted of 20 mM ammonium acetate at pH 3.0 with 20% methanol. nih.gov Another study used a 16 mM formic acid/ammonium formate solution at pH 4.5 with 60% methanol. nih.gov Coupling CE with mass spectrometry (CE-MS) provides both high-resolution separation and structural identification capabilities. nih.govnih.gov

Table 4: Example CE Method Conditions for Heterocyclic Compound Analysis

Parameter Condition Reference
Capillary Fused-silica, 50 µm ID, 50 cm total length Standard capillary dimensions.
Background Electrolyte 16 mM formic acid/ammonium formate, pH 4.5, with 60% methanol Optimized for the separation of heterocyclic aromatic amines. nih.gov
Applied Voltage 25 kV A typical voltage to drive the separation.
Injection Hydrodynamic (e.g., 50 mbar for 5 s) A common and reproducible sample introduction method.

| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) | DAD for UV-Vis detection; MS for structural information. nih.gov |

Development of Robust Quantitative Analytical Assays for Research Purposes

For research purposes, such as reaction monitoring, stability studies, or preliminary pharmacokinetic assessments, robust quantitative assays are essential. pensoft.netresearchgate.net A validated RP-HPLC method is typically the gold standard for quantitative analysis. researcher.life

The development and validation of such a method are performed according to ICH guidelines and involve assessing several key parameters. researcher.liferesearchgate.net

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (R²) close to 1.0 (e.g., >0.999) is desired. ijcpa.inresearchgate.net

Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery experiments. Recovery rates between 98-102% are generally considered acceptable. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with values <2% being desirable. researcher.liferesearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are crucial for analyzing trace impurities or low concentrations in biological matrices. researcher.life

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. researchgate.net

A study on a novel pyrazole derivative reported a validated HPLC method with a linearity range of 2.5–50 µg/mL, an LOD of 2.43 µg/mL, and an LOQ of 7.38 µg/mL, demonstrating the sensitivity achievable for such compounds. researcher.liferesearchgate.net

Table 5: Summary of Validation Parameters for a Quantitative HPLC Assay

Parameter Acceptance Criteria Example Finding for a Pyrazole Derivative
Linearity (R²) ≥ 0.999 0.9994 researcher.liferesearchgate.net
Concentration Range Defined by application 2.5–50 µg/mL researcher.liferesearchgate.net
Accuracy (% Recovery) 98.0% - 102.0% 110% - 112% (Note: Varies by study) researcher.life
Precision (% RSD) ≤ 2.0% < 2% researcher.liferesearchgate.net
LOD Determined experimentally 2.43 µg/mL researcher.liferesearchgate.net

| LOQ | Determined experimentally | 7.38 µg/mL researcher.liferesearchgate.net |

Spectrophotometric Methods (UV-Vis) for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a versatile and widely accessible technique for the quantitative analysis of compounds that possess chromophoric groups. The "this compound" molecule, containing both pyrazole and thiophene (B33073) rings conjugated to a carbonyl group, is expected to exhibit characteristic absorption bands in the UV-Vis region. These absorptions arise from π→π* and n→π* electronic transitions within the molecule.

Table 1: Hypothetical UV-Vis Spectral Data for this compound in Different Solvents

SolventDielectric Constant (ε)λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Hexane1.8828518,500
Dichloromethane8.9329019,200
Acetonitrile37.529219,800
Methanol32.729520,500
Dimethyl Sulfoxide46.729821,000

Note: The data in this table is hypothetical and is intended to be representative of a compound with this structure based on the analysis of similar molecules. Actual experimental values may vary.

The construction of a calibration curve by plotting absorbance versus a series of known concentrations is essential for accurate quantification. The linearity of this curve, as indicated by the correlation coefficient (R²), should be close to unity for reliable results.

Chromatographic Quantification with Internal Standards

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of "this compound". When coupled with a UV-Vis detector, HPLC provides both qualitative and quantitative information. The use of an internal standard (IS) is highly recommended to improve the accuracy and precision of the quantification. An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known concentration to both the samples and the calibration standards. This approach corrects for variations in injection volume, sample preparation, and instrument response.

The selection of an appropriate internal standard is critical and should be based on criteria such as chemical similarity to the analyte, stability, and resolution from the analyte and other matrix components. For "this compound", a suitable internal standard could be another pyrazole derivative with a slightly different substitution pattern to ensure chromatographic separation.

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The detection wavelength would be set at the λmax of the analyte.

Table 2: Illustrative HPLC Method Parameters for the Quantification of this compound

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 292 nm
Internal Standard Phenyl(1H-pyrazol-1-yl)methanone
Retention Time (Analyte) ~ 5.2 min
Retention Time (IS) ~ 4.5 min

Note: This table provides an example of a potential HPLC method. Method development and validation are necessary to establish optimal conditions.

Method validation according to ICH guidelines would be required to ensure the reliability of the analytical procedure, including assessments of linearity, accuracy, precision, specificity, and robustness.

Radiometric or Fluorescent Assay Development for Detection in Complex Matrices

For the detection and quantification of "this compound" in complex biological matrices, such as cell lysates or plasma, more sensitive and selective methods like radiometric or fluorescent assays may be necessary.

Radiometric Assay Development:

If "this compound" is being investigated as an inhibitor of a specific enzyme, a radiometric assay could be developed. This would involve synthesizing a radiolabeled form of the compound, for example, by incorporating tritium (³H) or carbon-14 (¹⁴C). The assay would measure the displacement of a radiolabeled ligand from the enzyme's active site by the unlabeled compound or directly measure the inhibition of the enzyme's activity on a radiolabeled substrate. The amount of radioactivity would then be quantified using a scintillation counter. This approach offers very high sensitivity and is less susceptible to interference from the matrix. Many pyrazole-containing compounds are known to be kinase inhibitors, and radiometric assays are a common tool in the study of these enzymes. nih.govmdpi.comresearchgate.netmdpi.com

Fluorescent Assay Development:

A fluorescent assay can be developed by either exploiting the intrinsic fluorescence of the molecule, if any, or by chemical derivatization with a fluorescent tag. While the intrinsic fluorescence of "this compound" is not documented, the ketone functional group provides a handle for derivatization. Reagents such as dansyl hydrazine (B178648) or other fluorescent hydrazides can react with the carbonyl group to form a highly fluorescent hydrazone. thermofisher.com This derivative can then be quantified using fluorescence spectroscopy or HPLC with a fluorescence detector. This method can significantly enhance the sensitivity and selectivity of detection, especially in complex biological samples where background fluorescence can be an issue. tcichemicals.combiomol.comrsc.org

Table 3: Comparison of Advanced Assay Methodologies

MethodologyPrincipleAdvantagesDisadvantages
Radiometric Assay Measures radioactivity of a labeled form of the compound.High sensitivity and specificity. Less matrix interference.Requires synthesis of a radiolabeled compound. Involves handling of radioactive materials.
Fluorescent Assay Measures fluorescence of the compound or its derivative.High sensitivity. Can be used with HPLC for high selectivity.Potential for background fluorescence from the matrix. May require a derivatization step.

The development of such assays would require careful optimization of reaction conditions (for fluorescent derivatization) and binding conditions (for radiometric assays) to ensure accurate and reproducible results.

Emerging Applications and Future Research Directions for 1h Pyrazol 1 Yl Thiophen 2 Yl Methanone

Potential as a Molecular Probe for Chemical Biology Research

Molecular probes are essential tools in chemical biology for the interrogation of complex biological systems. The 1H-pyrazol-1-yl(thiophen-2-yl)methanone scaffold is a promising candidate for the development of such probes due to its synthetic tractability and the biological relevance of its components.

Development of Fluorescently Labeled or Affinity-Tagged Derivatives for Target Engagement Studies

A key application of molecular probes is in target engagement studies, which confirm that a molecule interacts with its intended biological target in a cellular context. To this end, derivatives of this compound could be synthesized with fluorescent labels or affinity tags. Fluorescence-labeled small molecules are powerful tools for monitoring complex cellular processes. nih.gov

The development of such probes would involve strategic modification of the parent scaffold. For instance, a fluorescent dye could be appended, often to a position on the molecule that is not critical for its biological activity. Common fluorophores for such purposes include dansyl groups, which can be introduced to create stable, fluorescent sulfonamide adducts. nih.gov The pyrazole (B372694) moiety, in particular, has been shown to be a viable anchor for such modifications without compromising biological activity in other molecular contexts. nih.gov

Similarly, affinity-tagged derivatives could be created by introducing a tag, such as biotin or a clickable alkyne group, which allows for the subsequent isolation and identification of binding partners. These tagged probes would be instrumental in confirming target engagement and elucidating the mechanism of action of any potential biological activity of the parent compound.

Table 1: Potential Modifications for Molecular Probe Development

Modification Type Example Tag/Label Potential Attachment Point Application
Fluorescent LabelingDansyl ChlorideThiophene (B33073) or Pyrazole RingLive-cell imaging, target localization
Affinity TaggingBiotinThiophene or Pyrazole RingProtein pull-down, target identification
Photo-affinity LabelingDiazirinePhenyl ring (if substituted)Covalent capture of binding partners
Click Chemistry HandleAlkyne or AzideThiophene or Pyrazole RingBio-orthogonal ligation for labeling

Use in Target Validation and Deconvolution Studies in Biological Systems

Should this compound or its derivatives exhibit a desirable biological phenotype in screening assays, the next critical step is target validation and deconvolution. Molecular probes derived from this scaffold would be invaluable in this process. Affinity-based proteomics, using biotinylated probes, could be employed to isolate the cellular targets of the compound for identification by mass spectrometry.

Furthermore, fluorescently labeled derivatives would allow for visualization of the compound's subcellular localization, providing clues about its potential targets and mechanism of action. By observing where the molecule accumulates within the cell, researchers can narrow down the list of potential interacting proteins and pathways. This approach is a cornerstone of modern chemical biology for moving from a phenotypic hit to a well-understood chemical probe.

Role in Scaffold Design and Optimization for Future Medicinal Chemistry Leads

The this compound structure represents an attractive starting point for medicinal chemistry campaigns due to the proven utility of both pyrazole and thiophene rings in drug discovery. The pyrazole ring, for instance, is a component of several approved drugs and is known to participate in key interactions with biological targets, such as hydrogen bonding.

Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. The this compound scaffold itself, or smaller substructures thereof, could be utilized in FBDD campaigns. For example, the individual 1H-pyrazol-1-yl and thiophen-2-yl methanone (B1245722) fragments could be screened for weak binding to a target of interest.

If a hit is identified, the full scaffold can be elaborated upon to increase potency and selectivity. This "fragment growing" or "fragment linking" approach can be a more efficient path to novel drug candidates than traditional high-throughput screening. The modular nature of the this compound synthesis would allow for the rapid generation of a library of analogues for this purpose.

Table 2: Potential Fragments Derived from the Scaffold for FBDD

Fragment Molecular Weight (approx. g/mol ) Potential for Elaboration
1H-Pyrazole68.08Substitution at positions 3, 4, 5
Thiophen-2-ylmethanone126.16Substitution on the thiophene ring
1H-Pyrazol-1-yl-methanone110.10Linkage to other fragments

Covalent Inhibitor Design Principles Employing the Scaffold

Covalent inhibitors, which form a permanent bond with their target protein, can offer advantages in terms of potency and duration of action. The this compound scaffold could be adapted for the design of covalent inhibitors. This would involve the incorporation of a reactive "warhead" group onto the molecule.

The thiophene ring is particularly amenable to such modifications, where electrophilic groups could be introduced that can react with nucleophilic residues (e.g., cysteine, serine, lysine) in the active site of a target protein. The pyrazole and ketone components of the scaffold would serve to direct the molecule to the target's binding pocket, ensuring specific covalent modification. The design of such inhibitors requires a detailed understanding of the target's structure to ensure proper positioning of the reactive group.

Exploration of Material Science Applications for the Compound

While the primary focus for heterocyclic compounds like this compound is often in the life sciences, their electronic and structural properties can also make them interesting candidates for applications in material science. The combination of the electron-rich thiophene ring and the pyrazole ring could lead to interesting photophysical or electronic properties.

Potential areas of exploration could include:

Organic Electronics: Thiophene-containing molecules are widely used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The electronic properties of this compound could be tuned through chemical modification to assess its suitability for these applications.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring can act as ligands for metal ions, raising the possibility of using this compound as a building block for coordination polymers or MOFs. These materials have applications in gas storage, catalysis, and sensing.

Further research into the solid-state properties, such as crystal packing and electronic conductivity, as well as its photophysical characteristics, would be necessary to fully evaluate the potential of this compound in material science. At present, this remains a speculative but intriguing avenue for future investigation.

Optoelectronic Properties (e.g., for Organic Light-Emitting Diodes, Sensors)

The unique electronic properties of pyrazole and thiophene rings suggest that this compound and its derivatives could possess valuable optoelectronic properties. Research into related pyrazole-thiophene structures has provided insights into their potential for applications in organic light-emitting diodes (OLEDs) and sensors.

Derivatives of pyrazole-thiophene amides have been synthesized and investigated for their nonlinear optical (NLO) properties. mdpi.comnih.gov Computational studies, including Density Functional Theory (DFT) calculations, have been employed to understand the electronic structure and predict the NLO behavior of these compounds. mdpi.comnih.gov For instance, certain arylated pyrazole-thiophene-based amide derivatives have shown a significant NLO response. mdpi.comnih.gov The charge distribution in the highest occupied molecular orbital (HOMO) is often localized on the pyrazole ring, while the lowest unoccupied molecular orbital (LUMO) is distributed on the substituted thiophene ring, indicating a charge transfer character that is beneficial for NLO activity. mdpi.com

Furthermore, studies on pyrazolyl–thiazole (B1198619) derivatives of thiophene have shown that these compounds absorb in the visible spectrum, and some emit in the violet range. nih.gov The photophysical properties, including absorption and emission wavelengths, are influenced by the substituents on the aromatic rings. nih.gov This tunability of optical properties is a key feature for the development of new materials for optoelectronic devices. The combination of electron-donating and electron-accepting moieties within the molecular structure, a common feature in pyrazole-thiophene systems, can lead to materials with interesting photophysical behaviors. nih.gov

While direct studies on the use of this compound in OLEDs or sensors are not yet widely reported, the promising NLO and photophysical properties of analogous compounds suggest that this is a fertile area for future investigation. The ability to modify the structure and thereby tune the electronic and optical properties makes these compounds attractive candidates for the development of novel organic electronic materials.

Integration into Polymer Chemistry for Novel Functional Materials

The incorporation of heterocyclic compounds like this compound into polymer structures is a promising strategy for creating novel functional materials. Both pyrazole and thiophene are well-established building blocks in polymer chemistry, known for imparting desirable thermal, electronic, and optical properties to the resulting polymers.

Thiophene-containing polymers, such as polythiophenes, are widely studied for their conducting and semiconducting properties, which make them suitable for applications in organic electronics. Pyrazole-containing polymers are known for their thermal stability and potential as ligands for metal-catalyzed reactions. The combination of these two moieties in a single monomer unit could lead to polymers with a unique set of properties.

While the direct polymerization of this compound has not been extensively documented, the presence of reactive sites on both the pyrazole and thiophene rings offers several possibilities for its integration into polymer chains. For example, functionalized derivatives of this compound could be prepared with polymerizable groups, such as vinyl or acetylene moieties, allowing for their incorporation into polymers via addition polymerization. Alternatively, the pyrazole or thiophene rings could be involved in condensation polymerization reactions.

The development of polymers containing the this compound unit could lead to materials with applications in areas such as:

Organic electronics: The combination of the electron-rich thiophene and the electron-deficient pyrazole could result in polymers with interesting charge-transport properties.

Sensors: The pyrazole nitrogen atoms could act as coordination sites for metal ions, leading to polymers that can be used for chemical sensing.

High-performance materials: The thermal stability associated with both pyrazole and thiophene rings could result in polymers with enhanced thermal and chemical resistance.

Future research in this area will likely focus on the synthesis of functionalized monomers based on the this compound scaffold and the exploration of their polymerization behavior and the properties of the resulting polymers.

Catalytic Applications of this compound or its Metal Complexes

The presence of nitrogen atoms in the pyrazole ring and the sulfur atom in the thiophene ring makes this compound and its derivatives attractive candidates for applications in catalysis, both as ligands for metal complexes and potentially as organocatalysts.

Ligand Design for Organometallic Catalysis

The this compound scaffold offers several potential coordination modes. The pyrazole nitrogen atoms can coordinate to a metal center, and the thiophene sulfur atom or the carbonyl oxygen atom could also be involved in coordination, potentially leading to multidentate ligands. This versatility in coordination allows for the design of a wide variety of metal complexes with different geometries and reactivities.

Metal complexes of pyrazole-based ligands have been used in a range of catalytic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.netmdpi.com For example, copper complexes with pyrazole-based ligands have been shown to catalyze the oxidation of catechol to o-quinone. mdpi.com The catalytic activity of these complexes can be influenced by the nature of the ligand, the metal salt, and the solvent. mdpi.com

Future research in this area could involve the synthesis of metal complexes of this compound with various transition metals and the evaluation of their catalytic activity in a range of organic transformations. The ability to systematically modify the pyrazole and thiophene rings would allow for the fine-tuning of the catalytic properties of these complexes.

Investigation of Organocatalytic Properties

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. While the catalytic applications of this compound and its derivatives have primarily been explored in the context of metal-based catalysis, there is potential for these compounds to act as organocatalysts.

The pyrazole ring contains both acidic (N-H) and basic (N) sites, which could potentially be involved in activating substrates through hydrogen bonding or acid-base catalysis. The carbonyl group can also participate in hydrogen bonding interactions.

While there is currently limited research on the organocatalytic properties of this compound, this represents an interesting and largely unexplored area of research. Future studies could investigate the potential of this compound and its derivatives to catalyze a variety of organic reactions, such as aldol (B89426) reactions, Michael additions, and asymmetric transformations.

Unexplored Reactivity and Novel Chemical Transformations of the Compound

The this compound scaffold possesses a unique combination of functional groups that could lead to novel and unexplored chemical reactivity. The interplay between the pyrazole ring, the thiophene ring, and the carbonyl linker opens up possibilities for a variety of chemical transformations.

The pyrazole ring is known to undergo a range of reactions, including electrophilic substitution, N-alkylation, and cycloaddition reactions. nih.gov The thiophene ring is also susceptible to electrophilic substitution and can be functionalized in various ways. nih.gov The carbonyl group can undergo typical ketone reactions, such as reduction, oxidation, and addition of nucleophiles.

Some potential areas for exploring the novel reactivity of this compound include:

Intramolecular cyclization reactions: The proximity of the pyrazole and thiophene rings could allow for intramolecular cyclization reactions, leading to the formation of new fused heterocyclic systems.

Rearrangement reactions: Under certain conditions, the compound might undergo rearrangement reactions involving the migration of substituents between the two heterocyclic rings.

Domino reactions: The presence of multiple reactive sites could enable the development of domino reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and complex molecular architectures.

A study on the thermolysis of an o-azidonitro derivative of a pyrazole in acetic acid led to an unexpected C-H acetoxylation and azide/amine conversion, demonstrating the potential for unusual reactivity in pyrazole systems. mdpi.com This highlights the possibility of discovering novel transformations with the this compound scaffold.

Future research in this area should focus on systematically investigating the reactivity of this compound under a variety of reaction conditions and with a range of reagents to uncover new and useful chemical transformations.

Challenges and Opportunities in the Ongoing Research of Pyrazole-Thiophene Methanone Derivatives

The research into pyrazole-thiophene methanone derivatives presents both challenges and significant opportunities for the development of new materials and technologies.

Challenges:

Synthesis: While general methods for the synthesis of pyrazole and thiophene derivatives are well-established, the synthesis of specific substituted this compound derivatives can be challenging. nih.gov Achieving high yields and regioselectivity in the synthesis of these compounds can require careful optimization of reaction conditions.

Structure-Property Relationships: A key challenge is to establish clear structure-property relationships for this class of compounds. Understanding how the substitution pattern on the pyrazole and thiophene rings affects the electronic, optical, and catalytic properties is crucial for the rational design of new materials with desired functionalities.

Limited Commercial Availability: The limited commercial availability of a wide range of substituted starting materials for the synthesis of these derivatives can hinder research progress.

Opportunities:

Medicinal Chemistry: Pyrazole and thiophene are important pharmacophores, and their combination in a single molecule could lead to the discovery of new drug candidates with a wide range of biological activities. orientjchem.org Derivatives of pyrazole-thiophene have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comnih.govresearchgate.net

Materials Science: As discussed in previous sections, these compounds have significant potential for applications in organic electronics, sensors, and functional polymers. The ability to tune their properties through chemical modification makes them highly attractive for the development of new materials.

Catalysis: The potential of these compounds as ligands for organometallic catalysis and as organocatalysts themselves opens up new avenues for the development of efficient and selective catalytic systems.

Prospects for Interdisciplinary Research Involving this compound

The unique structural features of this compound, which combine the pyrazole and thiophene heterocyclic rings, position it as a compound of significant interest for interdisciplinary research. The synergistic potential of collaborations between various scientific fields is poised to unlock the full range of applications for this molecule and its derivatives.

A primary avenue for interdisciplinary investigation lies at the intersection of medicinal chemistry and pharmacology . The pyrazole nucleus is a well-established pharmacophore present in numerous clinically used drugs, while thiophene rings are known to modulate biological activity. Research into derivatives of this compound has already demonstrated potential anti-inflammatory properties. Future collaborative efforts could involve synthetic chemists designing and creating novel analogues, which would then be evaluated by pharmacologists through in-vitro and in-vivo assays to determine their efficacy and mechanism of action against a range of diseases.

Computational chemistry and molecular modeling represent another critical collaborative field. Computational scientists can utilize techniques such as molecular docking and quantum chemical calculations to predict the interactions of this compound derivatives with biological targets. This in-silico approach can guide synthetic chemists in prioritizing the synthesis of compounds with the highest predicted activity, thereby streamlining the drug discovery process and reducing the reliance on extensive and time-consuming laboratory screening.

Furthermore, the exploration of this compound's properties could extend to materials science . The aromatic and heterocyclic nature of this compound suggests its potential as a building block for novel organic materials. Collaboration between organic chemists and materials scientists could lead to the development of new polymers or coordination compounds with interesting electronic, optical, or thermal properties. For instance, the incorporation of this moiety into larger polymeric structures could be investigated for applications in organic electronics or as specialized coatings.

Finally, the field of agrochemical research presents another promising, albeit less explored, frontier. Many heterocyclic compounds form the basis of modern fungicides, herbicides, and insecticides. Interdisciplinary research involving synthetic chemists and agricultural scientists could screen this compound and its derivatives for potential pesticidal or plant growth-regulating activities.

The successful advancement of research into this compound will likely depend on the formation of collaborative research teams that can leverage expertise from these diverse scientific disciplines. The following table illustrates potential interdisciplinary collaborations:

Discipline 1 Discipline 2 Potential Collaborative Research Area
Medicinal ChemistryPharmacologyDesign, synthesis, and evaluation of novel therapeutic agents.
Computational ChemistrySynthetic ChemistryIn-silico prediction of bioactivity to guide rational drug design.
Organic ChemistryMaterials ScienceDevelopment of new organic materials with unique properties.
Synthetic ChemistryAgricultural ScienceScreening for potential applications as agrochemicals.

Q & A

Q. Q1: What are the most efficient synthetic routes for 1H-pyrazol-1-yl(thiophen-2-yl)methanone?

The compound can be synthesized via oxidative functionalization of aldehydes with pyrazole. A green, solvent-free method uses substoichiometric oxoammonium nitrate (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate) at 55°C for 3 hours, yielding ~86% purity without column chromatography . Alternative routes involve condensation of thiophene derivatives with pyrazole under acid/base catalysis, but these may require harsher conditions .

Q. Key Reaction Conditions Table :

ReactantsCatalyst/OxidantTemperatureSolventYield
Aldehyde + PyrazoleOxoammonium nitrate (substoichiometric)55°CNone86%
Thiophene carbonyl + PyrazoleAcid/Base80–100°CEthanol60–75%

Q. Q2: How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, Deng et al. resolved the crystal structure of a related compound (C20H13ClN2O2S) with monoclinic symmetry (space group P2₁/c), revealing dihedral angles between aromatic rings (e.g., 17.84–53.13°) and intramolecular O–H⋯O hydrogen bonds . NMR (¹H/¹³C) and IR spectroscopy are used for functional group validation, with carbonyl stretching at ~1685 cm⁻¹ (C=O) and pyrazole/thiophene proton signals at δ 6.5–8.5 ppm .

Advanced Mechanistic and Methodological Considerations

Q. Q3: What is the mechanistic role of oxoammonium salts in the synthesis of acyl pyrazoles?

Oxoammonium salts (e.g., AcNH-TEMPO⁺) act as single-electron oxidants, facilitating aldehyde activation via radical intermediates. The nitrate variant (4) avoids comproportionation, enabling substoichiometric use by regenerating the active oxidant during the reaction. This contrasts with BF₄⁻ salts, which require stoichiometric amounts due to side reactions .

Q. Q4: How can conflicting crystallographic data (e.g., bond lengths/angles) be resolved?

Discrepancies in bond parameters (e.g., C–C vs. C–N lengths) arise from experimental resolution or thermal motion. Cross-validation with DFT calculations (e.g., B3LYP/6-31G*) and refinement using SHELXL with high-resolution data (R factor <0.05) improves accuracy. For example, Deng et al. achieved a mean σ(C–C) = 0.002 Å using SHELXTL .

Biological and Material Science Applications

Q. Q5: What biological activities are predicted for this compound based on structural analogs?

While direct data on this compound is limited, analogs like 4-heterocyclic acylpyrazolones exhibit antibacterial and antitumor activity via enzyme inhibition (e.g., COX-2) or metal chelation . Thiophene moieties enhance π-π stacking with biological targets, while the pyrazole ring enables hydrogen bonding .

Q. Q6: How can computational methods guide the design of derivatives for material science?

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) for optoelectronic applications. For instance, thiophene-pyrazole hybrids show low band gaps (~2.5 eV), suggesting utility in organic semiconductors. Molecular dynamics simulations further assess stability under thermal stress .

Data Interpretation and Optimization

Q. Q7: How can reaction yields be optimized for scale-up synthesis?

Key factors include:

  • Catalyst loading : Substoichiometric oxoammonium salts reduce cost .
  • Solvent-free conditions : Minimize purification steps .
  • Temperature control : 55°C balances reactivity and decomposition .
    Statistical optimization (e.g., DoE) identifies critical interactions between variables like time and catalyst concentration.

Q. Q8: What analytical techniques resolve impurities in final products?

HPLC-MS detects trace byproducts (e.g., unreacted aldehyde). Recrystallization from ethanol/chloroform (4:1) removes polar impurities, as demonstrated in thiophene-pyrazolone syntheses . PXRD ensures phase purity, while TGA confirms thermal stability .

Advanced Structural and Functional Modifications

Q. Q9: How does substituent variation (e.g., nitro groups) impact reactivity?

Electron-withdrawing groups (e.g., –NO₂) on the pyrazole ring increase electrophilicity, enhancing nucleophilic attack at the carbonyl. For example, nitro-substituted analogs show higher reactivity in condensation reactions but may require stabilizing additives to prevent decomposition .

Q. Q10: Can this compound serve as a ligand in coordination chemistry?

Yes. The carbonyl oxygen and pyrazole nitrogen are potential binding sites for metals (e.g., Cu²⁺, Zn²⁺). Related complexes exhibit catalytic activity in oxidation reactions, though steric effects from thiophene may require backbone modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.